![molecular formula C14H17N5O B3002641 (1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2195879-67-3](/img/structure/B3002641.png)
(1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is an organic intermediate . It belongs to the class of organic compounds known as benzofurans . Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The compound can be synthesized from 1-methyl-imidazole-4-carboxylic acid . Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The compound can be further chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride . It can be used as an organic synthesis intermediate and pharmaceutical intermediate in laboratory research and chemical production processes .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including the compound , have been reported to show antibacterial activity . They could be used in the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives make them potential candidates for the development of new anti-inflammatory drugs .
Antitumor Activity
Imidazole derivatives have been found to exhibit antitumor activity . This suggests they could be used in the development of new cancer therapies.
Antidiabetic Activity
The antidiabetic activity of imidazole derivatives indicates potential applications in the treatment of diabetes .
Antioxidant Activity
Imidazole derivatives, including the compound , have been reported to show antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which can influence its absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects can be expected to vary depending on the specific target and mode of action .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is potential for the development of new drugs that overcome the AMR problems .
properties
IUPAC Name |
(1-methylimidazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-10-12(16-11-17)14(20)19-8-6-18(7-9-19)13-4-2-3-5-15-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPHGWRCEMSJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone |
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